Computed Lipophilicity (XLogP3) Comparison Across Four N1-Substituted 3-Aminopyrrolidin-2-one Analogs
The target compound (3-amino-1-cyclobutylpyrrolidin-2-one) exhibits a computed XLogP3 of −0.1, positioning it between the more hydrophilic unsubstituted parent (XLogP3 = −1.2) and the more lipophilic N-phenyl analog (XLogP3 = 0.5), which increases calculated LogD7.4 into a range approaching Lipinski's upper warning zone [1]. The intermediate lipophilicity of the cyclobutyl derivative is expected to improve passive membrane permeability relative to the parent while maintaining aqueous solubility better than the phenyl analog [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = −0.1 |
| Comparator Or Baseline | 3-Aminopyrrolidin-2-one (unsubstituted): XLogP3 = −1.2; 3-Amino-1-cyclopropylpyrrolidin-2-one: XLogP3 = −0.5; 3-Amino-1-phenylpyrrolidin-2-one: XLogP3 = 0.5 |
| Quantified Difference | ΔXLogP3 = +1.1 (vs. unsubstituted); ΔXLogP3 = +0.4 (vs. cyclopropyl); ΔXLogP3 = −0.6 (vs. phenyl) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025). No experimental logP data available. |
Why This Matters
Lipophilicity is the single most important physicochemical descriptor for balancing permeability, solubility, and metabolic clearance; the cyclobutyl derivative occupies a differentiated window that neither the overly hydrophilic parent nor the overly lipophilic phenyl analog can simultaneously satisfy.
- [1] PubChem. Computed properties for 3-amino-1-cyclobutylpyrrolidin-2-one (CID 62415757), 3-aminopyrrolidin-2-one (CID 10486805), 3-amino-1-cyclopropylpyrrolidin-2-one (CID 61549020), 3-amino-1-phenylpyrrolidin-2-one (CID 3048221). XLogP3 values: −0.1, −1.2, −0.5, 0.5 respectively. Available at: https://pubchem.ncbi.nlm.nih.gov/ (Accessed 2026-04-25). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
